molecular formula C6H13BrO B3419476 1-Bromo-3,3-dimethyl-butan-2-ol CAS No. 1438-13-7

1-Bromo-3,3-dimethyl-butan-2-ol

Cat. No.: B3419476
CAS No.: 1438-13-7
M. Wt: 181.07 g/mol
InChI Key: IMYDQBZCRDQYSV-UHFFFAOYSA-N
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Description

1-Bromo-3,3-dimethyl-butan-2-ol is an organic compound with the molecular formula C₆H₁₃BrO It is a brominated alcohol, characterized by a bromine atom attached to a carbon chain that also contains a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-3,3-dimethyl-butan-2-ol can be synthesized through several methods:

  • Bromination of 3,3-dimethyl-2-butanol: : This method involves the bromination of 3,3-dimethyl-2-butanol using a brominating agent such as hydrobromic acid (HBr) or phosphorus tribromide (PBr₃). The reaction typically occurs under mild conditions, often at room temperature, and yields the desired brominated alcohol.

  • Grignard Reaction: : Another method involves the reaction of 3,3-dimethyl-2-butanone with a Grignard reagent such as methylmagnesium bromide (CH₃MgBr). This reaction forms an intermediate, which is then treated with a brominating agent to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-3,3-dimethyl-butan-2-ol undergoes various chemical reactions, including:

  • Substitution Reactions: : The bromine atom can be substituted by other nucleophiles such as hydroxide ions (OH⁻), leading to the formation of 3,3-dimethyl-2-butanol.

  • Elimination Reactions: : Under basic conditions, the compound can undergo elimination to form alkenes, such as 3,3-dimethyl-1-butene.

  • Oxidation Reactions: : The hydroxyl group can be oxidized to form ketones or aldehydes, depending on the oxidizing agent used.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Elimination: Potassium tert-butoxide (KOtBu) in a non-polar solvent.

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Major Products

    Substitution: 3,3-dimethyl-2-butanol.

    Elimination: 3,3-dimethyl-1-butene.

    Oxidation: 3,3-dimethyl-2-butanone.

Scientific Research Applications

1-Bromo-3,3-dimethyl-butan-2-ol has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: The compound can be a precursor in the synthesis of pharmaceutical agents.

    Material Science: It is used in the preparation of polymers and other advanced materials.

    Biological Studies: The compound’s reactivity makes it useful in studying enzyme mechanisms and metabolic pathways.

Mechanism of Action

The mechanism of action of 1-bromo-3,3-dimethyl-butan-2-ol involves its reactivity as a brominated alcohol. The bromine atom can participate in nucleophilic substitution reactions, while the hydroxyl group can undergo oxidation or elimination. These reactions are facilitated by the compound’s molecular structure, which allows for the formation of stable intermediates and transition states.

Comparison with Similar Compounds

Similar Compounds

    3,3-Dimethyl-2-butanol: Lacks the bromine atom, making it less reactive in substitution reactions.

    1-Bromo-2-methyl-2-propanol: Similar structure but with different steric and electronic properties.

    2-Bromo-2-methylpropane: A simpler brominated compound without the hydroxyl group.

Uniqueness

1-Bromo-3,3-dimethyl-butan-2-ol is unique due to the presence of both a bromine atom and a hydroxyl group on a branched carbon chain. This combination of functional groups allows for a wide range of chemical reactions, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

1-bromo-3,3-dimethylbutan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13BrO/c1-6(2,3)5(8)4-7/h5,8H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMYDQBZCRDQYSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(CBr)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40432801, DTXSID701306527
Record name 1-bromo-3,3-dimethyl-butan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40432801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Bromo-3,3-dimethyl-2-butanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701306527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1438-13-7, 117658-14-7
Record name 1-Bromo-3,3-dimethyl-2-butanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1438-13-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-bromo-3,3-dimethyl-butan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40432801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Bromo-3,3-dimethyl-2-butanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701306527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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